4-(Bromomethyl)-6-methylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-methylhept-1-ene is an organic compound characterized by a bromomethyl group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-methylhept-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methylhept-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-methylhept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
4-(Bromomethyl)-6-methylhept-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways.
Medicinal Chemistry: Investigated for potential use in drug development and as a building block for pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzene
- 4-(Bromomethyl)cyclohexane
Uniqueness
4-(Bromomethyl)-6-methylhept-1-ene is unique due to its specific structure, which combines a bromomethyl group with a heptene chain. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C9H17Br |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-(bromomethyl)-6-methylhept-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
GHPOXRVSVHQACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.